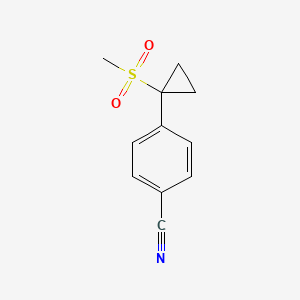

4-(1-甲磺酰基环丙基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonylated aromatic compounds can involve various strategies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . This suggests that diazonium salts can be intermediates in the synthesis of complex sulfonyl compounds. Additionally, methanesulfonic acid has been used as a catalyst in the addition reactions to oleic acid and cyclohexene, indicating its potential role in facilitating the synthesis of methanesulfonyl-substituted compounds .

Molecular Structure Analysis

The molecular structure of sulfonyl compounds can be influenced by the distribution of electron density. For example, the π-electron densities in carbanions of bis(sulfonyl)methanes were calculated from NMR shifts, showing that the charge is delocalized over the sulfonyl groups and the phenyl ring . This information is relevant to understanding the electronic structure of 4-(1-Methanesulfonylcyclopropyl)benzonitrile, as the presence of a sulfonyl group can affect the electron distribution in the molecule.

Chemical Reactions Analysis

Sulfonyl compounds participate in various chemical reactions. Methanesulfonic acid has been used to catalyze the ring-opening of O-benzylidene acetals , and methanesulfonates have been employed as precursors for generating o-quinodimethanes, which can undergo [4+2] cycloadditions . These reactions highlight the versatility of sulfonyl groups in organic synthesis and their potential to undergo further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can vary widely. The reactivity of methanesulfonic acid in different chemical environments, such as its use in reductive ring-opening reactions , suggests that it is a versatile reagent. The mesylation of amino groups by 1H-Benzotriazol-1-yl methanesulfonate indicates the specificity of sulfonyl compounds in chemical reactions . These properties are important when considering the behavior of 4-(1-Methanesulfonylcyclopropyl)benzonitrile in various chemical contexts.

科学研究应用

生物分析标准的氘代化合物合成

一项研究描述了制备氘代化合物以用作临床试验中的生物分析标准。具体而言,它讨论了 PF-2413873 氘代版本的合成,涉及碱催化的交换以及在测定条件下遇到的氘损失的挑战。这项研究展示了用氘标记化合物的复杂性以及对化学反应进行精确控制以保持氘标记完整性的必要性 (Rozze & Fray, 2009).

有机合成中的甲磺酸

另一个应用涉及在有机合成中使用甲磺酸作为催化剂或试剂。例如,甲磺酸已被证明是 O-亚苄基乙缩醛的还原开环反应中醚 HCl 的一种有效替代品,展示了其在合成具有特定区域选择性的关键中间体中的效用 (Zinin 等,2007)。类似地,甲磺酸已被用作生产线性烷基苯的催化剂,展示了其在促进亲电加成反应中的作用以及在工业过程中可循环利用和环境友好的潜力 (Luong 等,2004).

燃料电池技术中的甲磺酸

对燃料电池技术的研究探索了部分氟化双磺化聚(芳醚苯甲腈)共聚物的合成和表征。研究了这些共聚物作为直接甲醇燃料电池 (DMFC) 和氢/空气燃料电池中质子交换膜的潜力,强调了化学成分在影响吸水率、质子电导率和甲醇渗透性等性质中的作用 (Sankir 等,2007).

天然来源的抗真菌化合物

在寻找天然抗真菌剂的过程中,从 Petiveria alliacea 的根中分离出与“4-(1-甲磺酰基环丙基)苯甲腈”结构相似的化合物。这些化合物包括各种多硫化物,对其抗真菌活性进行了评估,证明了甲磺酸盐和相关硫化物在开发生物活性化合物中的潜力 (Benevides 等,2001).

安全和危害

Benzonitrile, a related compound, is classified as a combustible liquid and is harmful if swallowed or in contact with skin . It’s recommended to wear protective gloves, eye protection, and face protection when handling it . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

作用机制

Target of Action

Benzonitrile derivatives have been found to interact with supramolecular macrocycles of phosphorylated cavitand . These macrocycles can precisely recognize a series of guests with specific fragments, mimicking molecular docking through co-crystallization experiments .

Mode of Action

It’s known that the terminal cyanide group (-cn) of benzonitrile, which carries a partially negative charge, forms six ch⋯n interactions with the ring-shaped hydrogen atoms carrying the partially positive charge . This suggests that 4-(1-Methanesulfonylcyclopropyl)benzonitrile may interact with its targets through similar non-covalent interactions.

属性

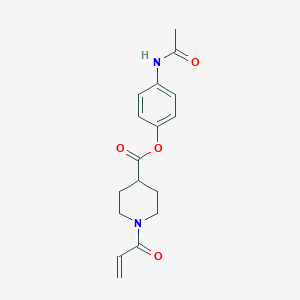

IUPAC Name |

4-(1-methylsulfonylcyclopropyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-15(13,14)11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUCBIWUMWUPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)

![6-Thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2521830.png)

![6-phenyl-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2521831.png)

![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)

![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)